molecular formula C9H18ClF2NO B6172376 2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride CAS No. 2445784-92-7

2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride

Cat. No.: B6172376
CAS No.: 2445784-92-7
M. Wt: 229.7
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Description

2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H17F2NO.ClH. It is a hydrochloride salt derived from 2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethan-1-ol, a fluorinated cyclohexylamine derivative. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride typically involves the following steps:

  • Fluorination: The starting material, cyclohexylamine, undergoes fluorination to introduce fluorine atoms at the 4,4-positions of the cyclohexyl ring.

  • Amination: The fluorinated cyclohexyl compound is then subjected to amination to introduce the methylamino group at the 1-position.

  • Alcohol Formation: The resulting compound is further modified to introduce the ethan-1-ol group at the 2-position.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to each step can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amine group to an amine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the hydroxyl group are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring specific solvents and temperatures.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, and ketones.

  • Reduction Products: Difluorocyclohexylamine derivatives and reduced amine derivatives.

  • Substitution Products: Various functionalized cyclohexyl derivatives.

Scientific Research Applications

2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorinated molecules on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 4,4-Difluorocyclohexylamine: A related compound without the ethan-1-ol group.

  • 2-(Methylamino)cyclohexanol: A compound with a similar structure but without fluorination.

Uniqueness: 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-ol hydrochloride is unique due to the presence of both fluorine atoms and the ethan-1-ol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various applications.

Properties

CAS No.

2445784-92-7

Molecular Formula

C9H18ClF2NO

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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